2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:
- Position 2: A sulfanyl group linked to a 2-fluorophenylmethyl moiety, introducing steric and electronic effects due to the ortho-fluorine substituent.
- Position 3: A pentyl chain, which may enhance lipophilicity and membrane permeability.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O3S/c1-2-3-6-13-30-25(32)21-12-11-18(24(31)28-16-20-9-7-14-33-20)15-23(21)29-26(30)34-17-19-8-4-5-10-22(19)27/h4-5,7-12,14-15H,2-3,6,13,16-17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRUBMKKQIKAFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste reduction, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-N-cyclopentyl-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide ()
- Core Differences : Shares the quinazoline core but differs in substituents:
- Position 2 : 4-Chlorophenyl-2-oxoethyl sulfanyl vs. 2-fluorophenylmethyl sulfanyl. The chloro group (electron-withdrawing) vs. fluorine (ortho-substituted) may alter electronic properties and target binding .
- Position 3 : Oxolan-2-ylmethyl (tetrahydrofuran-derived) vs. pentyl. The oxolan group could improve solubility due to its oxygen atom.
- Position 7 : Cyclopentyl carboxamide vs. furan-2-ylmethyl carboxamide. The furan’s aromaticity may enhance π-π stacking compared to cyclopentyl’s aliphatic nature.
N-(4-(4-Fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanesulfonamide (Apararenone, ) Core Differences: Benzoxazine vs. quinazoline.
- Fluorophenyl Position: Para-fluorophenyl in Apararenone vs. ortho-fluorophenyl in the target compound.
- Position 7 : Methanesulfonamide vs. furan-methyl carboxamide. Sulfonamides generally exhibit higher acidity and stronger hydrogen-bonding capacity than carboxamides .
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (477329-16-1, )
- Key Contrasts :
- Position 2 : Sulfanyl acetamide with a 4-chlorophenyl group vs. 2-fluorophenylmethyl sulfanyl. The acetamide linker may increase conformational flexibility.
- Position 7 : Sulfamoylphenyl group vs. furan-methyl carboxamide. Sulfamoyl groups are often associated with enhanced solubility and bioavailability due to their polar nature .
Physicochemical and Pharmacokinetic Properties
- Solubility : Sulfamoyl and oxolan groups in analogues () may confer better aqueous solubility than the target’s furan and pentyl substituents .
Research Findings and Hypothetical SAR
- Ortho-Fluorophenyl vs.
- Furan vs. Sulfamoyl: The furan’s aromaticity might favor interactions with aromatic residues in target proteins, while sulfamoyl groups could enhance solubility and hydrogen-bond donor capacity .
- Pentyl Chain : The aliphatic pentyl group may improve membrane permeability but increase metabolic vulnerability (e.g., CYP450 oxidation) compared to cyclic substituents like oxolan .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
